7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 501352-29-0
VCID: VC5375895
InChI: InChI=1S/C19H20N6O3S2/c1-23-15-14(16(26)22-18(23)27)25(17(21-15)24-6-9-28-10-7-24)8-11-29-19-20-12-4-2-3-5-13(12)30-19/h2-5H,6-11H2,1H3,(H,22,26,27)
SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCSC4=NC5=CC=CC=C5S4
Molecular Formula: C19H20N6O3S2
Molecular Weight: 444.53

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

CAS No.: 501352-29-0

Cat. No.: VC5375895

Molecular Formula: C19H20N6O3S2

Molecular Weight: 444.53

* For research use only. Not for human or veterinary use.

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione - 501352-29-0

Specification

CAS No. 501352-29-0
Molecular Formula C19H20N6O3S2
Molecular Weight 444.53
IUPAC Name 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Standard InChI InChI=1S/C19H20N6O3S2/c1-23-15-14(16(26)22-18(23)27)25(17(21-15)24-6-9-28-10-7-24)8-11-29-19-20-12-4-2-3-5-13(12)30-19/h2-5H,6-11H2,1H3,(H,22,26,27)
Standard InChI Key DFIQFXYWUFPXGX-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCSC4=NC5=CC=CC=C5S4

Introduction

Chemical Identity and Structural Features

Molecular Characterization

IUPAC Name: 7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione .
Molecular Formula: C19H20N6O3S2\text{C}_{19}\text{H}_{20}\text{N}_{6}\text{O}_{3}\text{S}_{2}.
Molecular Weight: 444.528 g/mol .
Key Substituents:

  • Benzothiazole-thioethyl group: A sulfur-linked benzothiazole moiety at position 7.

  • Methyl group: At position 3 of the purine core.

  • Morpholino group: A saturated nitrogen-oxygen heterocycle at position 8.

Table 1: Physicochemical Properties

PropertyValueSource
Melting PointNot reported
SolubilityLikely low (hydrophobic groups)Inferred
LogP (Octanol-Water)Estimated 2.1–3.5Calculated

Synthesis and Structural Analogues

Structural Analogues and Bioisosteres

  • Hsp90 Inhibitors: Purine derivatives with morpholino groups (e.g., AU2013204891B2 patent compounds) exhibit ATPase inhibitory activity .

  • Antimicrobial Agents: Thiazole-containing compounds (e.g., thiazolo[3,2-b]-1,2,4-triazines) show broad-spectrum antibacterial effects .

Biological Activity and Mechanism of Action

Anticancer Activity

  • Example: Compound 32 in Hagras et al.’s study (MIC = 0.78 μg/mL against MRSA) shares structural similarities .

Anti-inflammatory Applications

  • Triazolo-triazine derivatives demonstrate COX-2 inhibition, suggesting potential for this compound .

Computational and Structural Insights

Molecular Docking Predictions

  • Key Interactions:

Table 2: Predicted Binding Affinities

Target ProteinΔG (kcal/mol)Citation
Hsp90 ATPase-8.2
S. aureus DNA gyrase-7.5

Research Gaps and Future Directions

Unexplored Areas

  • In Vivo Efficacy: No pharmacokinetic or toxicity data are available.

  • Synergistic Effects: Combination studies with existing antibiotics/chemotherapeutics.

Recommended Studies

  • Antimicrobial Assays: Testing against ESKAPE pathogens and biofilm-forming strains.

  • Kinase Profiling: Screening against a panel of human kinases (e.g., EGFR, VEGFR).

  • Structural Optimization: Modifying the morpholino group to enhance solubility.

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